

"Antibacterial agent 180" dosage for parasitology research

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Compound of Interest							
Compound Name:	Antibacterial agent 180						
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Application Notes and Protocols for Parasitology Research

Agent: Atovaquone (Representative for "Antibacterial Agent 180")

Note on Agent Selection: The designation "**Antibacterial Agent 180**" does not correspond to a known compound in publicly available scientific literature. Therefore, these application notes have been developed using Atovaquone as a representative agent. Atovaquone is a well-characterized hydroxynaphthoquinone with broad-spectrum activity against various protozoan parasites, making it a suitable model for this purpose.[1]

Overview and Mechanism of Action

Atovaquone is a potent antimicrobial agent effective against a range of parasites, including Plasmodium falciparum, Toxoplasma gondii, and Babesia species.[1][2][3] Its primary mechanism of action is the inhibition of the parasite's mitochondrial electron transport chain.[4] [5][6] Atovaquone is a structural analog of ubiquinone (coenzyme Q) and acts by binding to the cytochrome bc1 complex (Complex III), which disrupts the mitochondrial membrane potential and inhibits ATP synthesis.[4][5][7] This ultimately leads to the inhibition of critical metabolic processes, including nucleic acid synthesis.[5][6]

Data Presentation: In Vitro Efficacy



The following table summarizes the 50% inhibitory concentration (IC₅₀) and 50% effective concentration (EC₅₀) values of Atovaquone against various parasites, as reported in the literature. These values are crucial for determining appropriate experimental concentrations.

Parasite Species	Strain(s)	Assay Type	IC50 / EC50 (nM)	Reference(s)
Plasmodium falciparum	Thai isolates	Radioisotopic Assay	3.4 ± 1.6	[8]
Plasmodium falciparum	3D7 (drug- sensitive)	DAPI Growth Assay	Consistent with 0.1-300 nM range	[9]
Plasmodium falciparum	L-3, L-16 (chloroquine- susceptible)	Isotopic Assay	0.978, 0.680	[10]
Plasmodium falciparum	FCM 29 (multidrug- resistant)	Isotopic Assay	1.76	[10]
Toxoplasma gondii	RH (tdTomato expressing)	Fluorescence- based Proliferation Assay	0.7 ± 0.1	[11]
Neospora caninum	Tachyzoites in Vero cells	CPRG Assay	100 - 1.5 nM range	[12]

Data Presentation: In Vivo Dosage in Animal Models

This table provides examples of Atovaquone dosages used in murine models for parasitology research.



Animal Model	Parasite	Dosage	Application	Outcome	Reference(s
Gerbils (Meriones unguiculatus)	Babesia divergens	1.0 - 10 mg/kg	Treatment of acute infection	Effective treatment	[3]
Mice	Toxoplasma gondii (reactivated TE)	50 or 100 mg/kg (daily)	Maintenance therapy	Protection against encephalitis and death	[13]

Experimental Protocols

This protocol is adapted from standard radioisotopic methods used to determine the IC₅₀ of antimalarial compounds.[8][9][14]

Objective: To determine the concentration of Atovaquone that inhibits 50% of P. falciparum growth in vitro.

Materials:

- Atovaquone (dissolved in DMSO)
- P. falciparum culture (synchronized to ring stage)
- Human erythrocytes
- Complete culture medium (e.g., RPMI 1640 with appropriate supplements)
- [3H]-hypoxanthine
- 96-well microtiter plates
- Incubator with a standard gas environment (5% CO₂, 5% O₂, 90% N₂)
- Cell harvester and scintillation counter



Procedure:

- Prepare serial dilutions of Atovaquone in complete medium in a 96-well plate.
- Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.
- Incubate the plates at 37°C in a controlled gas environment for 24 hours.
- Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.
- Freeze the plates to terminate the assay.
- Thaw the plates and harvest the contents onto filter mats using a cell harvester.
- Measure the incorporation of [3H]-hypoxanthine using a scintillation counter.
- Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the logarithm
 of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This protocol provides a general framework for assessing the efficacy of Atovaquone in a mouse model of reactivated toxoplasmic encephalitis (TE).[13]

Objective: To evaluate the ability of Atovaquone to prevent the reactivation of T. gondii infection in chronically infected mice.

Materials:

- Mice latently infected with T. gondii
- Atovaquone suspension for oral gavage
- · Control vehicle
- Appropriate animal housing and handling facilities
- Methods for assessing clinical signs and survival
- Histopathology equipment for brain tissue analysis

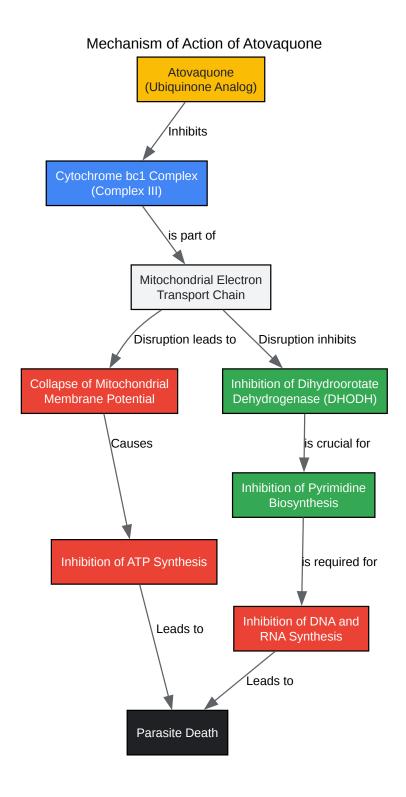


Procedure:

- Establish a cohort of mice with latent T. gondii infection.
- Induce reactivation of the infection (e.g., through immunosuppression, if required by the model).
- Divide the mice into treatment and control groups.
- Administer Atovaquone orally at the desired dosage (e.g., 50 or 100 mg/kg daily) to the treatment group. Administer the vehicle to the control group.
- Monitor the mice daily for clinical signs of TE (e.g., neurological symptoms, weight loss) and record survival.
- At the end of the study period, or upon euthanasia, collect brain tissue for histopathological analysis to quantify the parasite burden and inflammation.
- Compare the survival rates and brain parasite loads between the treatment and control groups to determine the efficacy of Atovaquone.

Visualizations





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Caption: Mechanism of Atovaquone Action in Parasites.



Preparation Prepare Serial Dilutions Synchronize Parasites to Ring Stage Assay Add Parasites to 96-Well Plate Incubate for 24h Add [3H]-hypoxanthine Incubate for 24-48h Analysis Harvest Cells **Scintillation Counting** Calculate IC50

In Vitro Susceptibility Assay Workflow

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Caption: Workflow for In Vitro Parasite Susceptibility Testing.



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